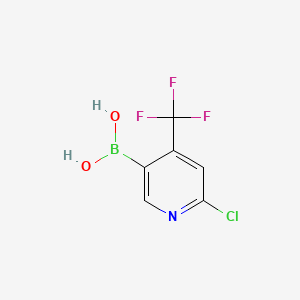

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid

Beschreibung

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a halogenated pyridinylboronic acid derivative featuring a chloro substituent at the 6-position and a trifluoromethyl (CF₃) group at the 4-position of the pyridine ring. Its molecular formula is C₆H₄BClF₃NO₂, with a boronic acid (-B(OH)₂) moiety at the 3-position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heterobiaryl structures, which are critical intermediates in pharmaceuticals and agrochemicals . The CF₃ group enhances metabolic stability and lipophilicity, while the chloro substituent may influence electronic and steric properties during coupling reactions .

Eigenschaften

IUPAC Name |

[6-chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-1-3(6(9,10)11)4(2-12-5)7(13)14/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALGIBOIRBBJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675178 | |

| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-87-2 | |

| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It’s known that organoboron compounds like this are often used in suzuki–miyaura cross-coupling reactions. These reactions are widely applied in creating carbon–carbon bonds, which are fundamental in organic synthesis.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid would act as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. Then, in the transmetalation step, the organoboron compound (like our compound of interest) transfers its organic group to the palladium.

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in various biochemical pathways where carbon–carbon bond formation is crucial.

Result of Action

The result of the action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions. This can lead to the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and agrochemicals.

Action Environment

The action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions. The stability of the organoboron reagent can be affected by factors such as ph and temperature. Additionally, the presence of a suitable catalyst (typically palladium) is crucial for the reaction.

Biologische Aktivität

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, antimicrobial properties, and its role in various therapeutic applications.

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in the inhibition of enzymes and as a potential therapeutic agent.

Synthesis

The synthesis of (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the reaction of appropriate pyridine derivatives with boron reagents. The synthesis process can yield high purity and good yields when optimized under specific reaction conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid. It has shown moderate activity against various bacterial strains, including:

- Escherichia coli

- Bacillus cereus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits lower MIC against Bacillus cereus compared to established antimicrobial agents like Tavaborole, suggesting its potential as an antibacterial agent .

The mechanism underlying the antimicrobial activity of (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid appears to involve the inhibition of essential bacterial enzymes. For instance, it has been noted to inhibit phosphopantetheinyl transferases (PPTases), which are vital for bacterial viability and virulence . This inhibition disrupts key metabolic pathways necessary for bacterial growth and survival.

Case Studies

- Inhibition Studies : A study demonstrated that (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid effectively inhibited bacterial Sfp-PPTase at submicromolar concentrations without affecting human orthologues, indicating a selective antibacterial effect .

- Comparative Analysis : In vitro tests comparing this compound with other boronic acids showed that it possesses superior activity against certain pathogens while maintaining low cytotoxicity towards human cells .

Data Summary

The following table summarizes the biological activity data for (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid:

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Bacillus cereus | 16 | High |

| Candida albicans | 64 | Moderate |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs include pyridinylboronic acids with varying substituents (Table 1).

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound increases electrophilicity at the boron center, accelerating Suzuki couplings compared to methyl or methoxy analogs .

Reactivity in Cross-Coupling Reactions

- Target Compound : Used in synthesizing trifluoromethylated pyrimidine derivatives (e.g., LCMS: m/z 366 [M+H]⁺) with yields dependent on steric and electronic factors .

- Phenylboronic Acid Analogs : For example, 3-trifluoromethylphenylboronic acid achieves 76% yield in synthesizing imidazo[1,2-a]pyridines, suggesting pyridine-based analogs may require optimized conditions due to ring strain and coordination effects .

- Steric Limitations : Ortho-substituted boronic acids (e.g., 2-ethoxy phenylboronic acid) show reduced reactivity in Suzuki couplings, highlighting the importance of substituent positioning .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the recommended reaction conditions for Suzuki-Miyaura cross-coupling using (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid?

- Methodological Answer : The compound is typically used in ethanol/water mixtures with sodium hydroxide as a base at room temperature. For example, in the synthesis of pyrimidine derivatives, the reaction proceeds under mild conditions (1 hour stirring at room temperature) to achieve coupling efficiency . Catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are recommended for electron-deficient pyridine boronic acids. Monitor reaction progress via LCMS (e.g., m/z 366 [M+H]⁺ for intermediates) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .

Q. How can structural characterization of this boronic acid derivative be performed using spectroscopic techniques?

- Methodological Answer :

- LCMS : Look for molecular ion peaks such as m/z 338 [M+H]⁺ for hydrolyzed products or m/z 366 [M+H]⁺ for coupled intermediates .

- HPLC : Retention times vary by analysis conditions (e.g., 1.23 minutes under SQD-FA05 for coupled products) .

- ¹H/¹³C NMR : Use deuterated solvents (DMSO-d₆ or CDCl₃) to resolve signals from the trifluoromethyl (δ ~110–120 ppm in ¹³C) and boronic acid groups (δ ~30 ppm in ¹¹B NMR).

Q. What are common applications of this compound in heterocyclic synthesis?

- Methodological Answer : It is widely used to construct trifluoromethyl-substituted pyridine and pyrimidine scaffolds. For example, it participates in cross-coupling reactions to synthesize:

- 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid derivatives .

- Complex pyrrolo[1,2-b]pyridazine carboxamides via multi-step protocols .

- Functionalized propanedioic acid esters for drug discovery intermediates .

Advanced Research Questions

Q. How can low reactivity of this boronic acid in challenging coupling reactions be addressed?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility.

- Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 20 minutes) to accelerate sluggish reactions.

- Protecting Groups : Temporarily protect the boronic acid as a trifluoroborate salt to stabilize it during harsh conditions .

- Catalyst Screening : Test Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance from the trifluoromethyl group .

Q. How does hydrolysis condition optimization impact the yield and purity of carboxylic acid derivatives?

- Methodological Answer :

- Base Strength : Use 10 N NaOH (instead of 1 N) to ensure complete hydrolysis of esters to carboxylic acids, as seen in a 91% yield improvement .

- Workup : Acidify the reaction mixture to pH 3 with HCl to precipitate the product, minimizing side reactions.

- Purification : Employ hexane/ethyl acetate recrystallization to remove unreacted starting materials .

Q. What mechanistic role do the chloro and trifluoromethyl substituents play in cross-coupling reactions?

- Methodological Answer :

- Trifluoromethyl Group : Its strong electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution but may reduce boronic acid stability.

- Chloro Substituent : Acts as a leaving group in SNAr reactions, enabling further functionalization (e.g., amination or alkoxylation) .

- Synergistic Effects : The combined electron-withdrawing effects enhance electrophilicity at the coupling position, improving Suzuki reaction rates .

Q. How should discrepancies in reported LCMS/HPLC data across studies be resolved?

- Methodological Answer :

- Standardize Conditions : Replicate analyses using identical mobile phases (e.g., 0.1% TFA in water/acetonitrile) and columns (C18, 2.1 × 50 mm).

- Internal Calibration : Use reference standards (e.g., caffeine or reserpine) to calibrate retention times and mass accuracy.

- Contradiction Analysis : Compare solvent systems (e.g., SQD-FA05 vs. SMD-TFA05) and ionization modes (ESI+ vs. APCI+) to identify variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.